Musk xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.49 mg/L at 25 °C

Slightly soluble in ethanol; soluble in ethyl ether, chloroform

Synonyms

Canonical SMILES

Musk xylene, also known as 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a synthetic musk fragrance widely used in consumer products to mimic natural musk. It was once the most popular nitro musk but its use has declined due to environmental and safety concerns [].

Molecular Structure Analysis

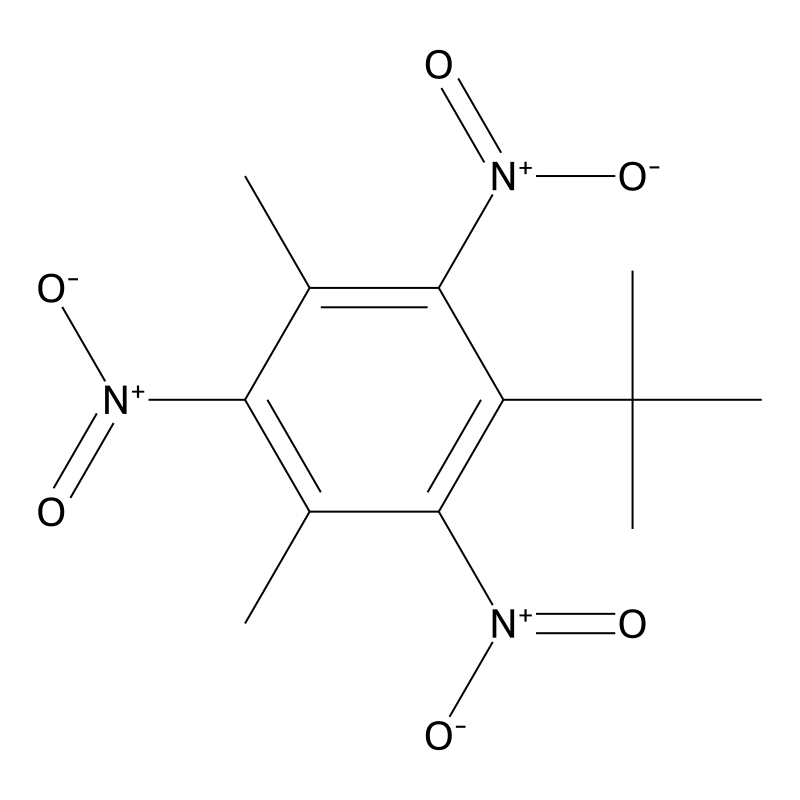

The key feature of musk xylene's structure is the presence of three nitro groups (NO2) attached to a benzene ring at positions 2, 4, and 6. Additionally, it has a tert-butyl group (C(CH3)3) and two methyl groups (CH3) on the benzene ring at positions 1 and 3, and 5 respectively []. This specific structure contributes to its musky scent and its lipophilic nature, allowing it to accumulate in fatty tissues [].

Chemical Reactions Analysis

The decomposition of musk xylene can occur under high temperatures, releasing toxic gases like nitrogen oxides []. Information on other specific reactions is limited due to its restricted use in scientific research.

Physical And Chemical Properties Analysis

Use as a fragrance ingredient:

Musk xylene is a synthetic compound with a strong musk odor, commonly used as a fragrance ingredient in various consumer products such as cosmetics, detergents, and soaps [National Institutes of Health, ]. While its economic importance lies in the fragrance industry, scientific research on musk xylene primarily focuses on its environmental and toxicological effects.

Environmental studies:

Due to its widespread use, musk xylene has been detected in various environmental compartments, including surface waters, sediments, and biota such as fish and shellfish [International Agency for Research on Cancer, ]. Researchers are studying its environmental fate and transport, aiming to understand its persistence, degradation pathways, and potential for bioaccumulation in the ecosystem.

Toxicological studies:

Several studies have investigated the potential health risks associated with musk xylene exposure. These studies primarily use animal models, focusing on effects like:

- Carcinogenicity: Studies in mice have shown an increased incidence of liver and Harderian gland tumors following chronic oral exposure to musk xylene [National Institutes of Health, ]. However, the relevance of these findings to human health requires further investigation.

- Endocrine disruption: Some studies suggest that musk xylene might have weak estrogenic and anti-androgenic activity, potentially affecting hormone function [European Commission, ]. However, the evidence is still limited, and more research is needed to understand the potential implications for human health.

- Friedel-Crafts Alkylation: In this reaction, meta-xylene (1,3-dimethylbenzene) reacts with tert-butyl chloride in the presence of aluminum chloride as a catalyst. This step yields tert-butyl-meta-xylene.

- Nitration: The tert-butyl-meta-xylene is then subjected to nitration using fuming nitric acid or a mixture of nitric and sulfuric acids. This process introduces three nitro groups at positions 2, 4, and 6 on the aromatic ring.

These reactions yield musk xylene with a purity that can reach over 99% after recrystallization from ethanol .

Musk xylene exhibits various biological effects, including potential endocrine disruption and carcinogenicity. Studies have shown that it can bioaccumulate in aquatic organisms and may affect reproductive systems in wildlife. Its metabolites can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and the synthesis of steroid hormones . Furthermore, musk xylene is classified as a substance of very high concern under European Union regulations due to its persistence and bioaccumulative properties .

The synthesis of musk xylene involves several key steps:

- Preparation of tert-butyl-meta-xylene:

- React meta-xylene with tert-butyl chloride using aluminum chloride as a catalyst.

- Typical yields are around 70-80%.

- Nitration Process:

- Subject tert-butyl-meta-xylene to nitration using fuming nitric acid or a sulfuric-nitric acid mixture.

- The crude product is crystallized from heated mixtures to obtain pure musk xylene.

- Purification:

Musk xylene has historically been used in various applications:

- Fragrance Industry: It serves as a key ingredient in perfumes, soaps, detergents, and cosmetics due to its musky scent.

- Research: Its chemical properties have made it a subject of study for understanding nitro compounds' behavior in environmental contexts.

- Industrial Uses: Although less common now due to regulatory pressures, it has been utilized in some industrial formulations.

Research indicates that musk xylene interacts with various environmental factors:

- Photodegradation: Studies have modeled its reaction pathways when exposed to hydroxyl radicals in the atmosphere.

- Bioaccumulation: It has been detected in aquatic environments, raising concerns about its long-term ecological effects.

- Toxicological Studies: Investigations into its metabolites reveal potential risks associated with chronic exposure to humans and wildlife .

Musk xylene belongs to a class of compounds known as nitro musks. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Musk ambrette | Nitro musk | Less persistent than musk xylene; used in food products. |

| Galaxolide | Macrocyclic musk | More biodegradable; commonly used in laundry products. |

| Tonalide | Nitro musk | Similar scent profile; lower environmental persistence. |

| Musk ketone | Nitro musk | Used in fragrances; also faces regulatory scrutiny due to environmental concerns. |

Uniqueness of Musk Xylene

Musk xylene is unique among these compounds due to its high bioaccumulation potential and persistence in the environment. Its structural characteristics—specifically the presence of three nitro groups—contribute to its distinctive properties but also raise significant health and safety concerns that have led to regulatory actions against its use .

Physical Description

Color/Form

XLogP3

Density

LogP

Odor

Sweet, musky odo

Melting Point

111.5 °C

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Pictograms

Explosive;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

The pharmacokinetics of musk xylene was determined after a single oral intake of (15)N-labeled musk xylene by three male volunteers (0.05 to 0.14 mg/kg bw; dissolved in 30% ethanol). The plasma elimination half lives amounted to 60, 67, and 94 days, respectively. ...

A single dose of 0.3 mg/kg bw of (15)N-labeled musk xylene (/greater than/ 99% (15)N) was given to six volunteers (three male and three female) by the oral route. ... The elimination of (15)N-musk xylene in plasma could be described by a two-compartment kinetic model with an initial rapid decrease with a plasma half-life of about 11 hours over the first 30 hours which increased to a terminal plasma half-life of 70 days. ...

A biological half-life of 60 days corresponds to a body fat concentration of 15%, 67 days to 21% fat and 94 (107 is also reported) days to 25% fat /in male human subjects following a single oral administration/.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.

In public use since the 1900s.

Musk xylene is a vPvB /very persistent and very bioaccumulative/ substance according to Article 59 of REACH; it has been included on the candidate list (28/10/2008; ED/67/2008) and included into Annex XIV of REACH (Commission Regulation (EU) No 143/2011) with a sunset date of 21 August 2014.

Analytic Laboratory Methods

This study intended to develop a robust and sensitive method for simultaneous determination of polycyclic musks (HHCB and AHTN) and nitro musks (musk xylene (MX) and musk ketone (MK)) in water samples using optimized solid-phase extraction (SPE) by gas chromatography and mass spectrometry (GC-MS). The SPE procedure was optimized in terms of selections of SPE cartridge, sample pH, elution process, etc. The method detection limits (MDLs) were from 0.09 to 0.18 ng/L for the analytes. The recoveries ranged from 88.3 to 104.1% in spiked deionized water and from 86.4 to 106.8% in groundwater samples, respectively. The proposed approach was also validated by detecting real samples. The results revealed that HHCB and AHTN were ubiquitous in the local aquatic matrices. Furthermore, nitro musks were found in some aquatic matrices, which is consistent with the fact that nitro musks are still being produced and applied in China.

A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 um), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.

Clinical Laboratory Methods

Interactions

Photosensitivity to musk ambrette was confirmed in 15 men previously photopatch tested and in a further 4 men currently attending the clinic. 6 of the recalled patients continued to react adversely to sunlight due either to unrecognised exposure to musk ambrette or to their having become persistent light reactors. Positive photopatch tests, possibly cross reactions, were seen in 3 of the 19 patients with the structurally-related nitromusks, moskene and musk xylene but not with musks ketone and tibetine. Musk ambrette elicited a positive patch test without light in 3 of the 19 patients.